molecular formula C23H29N3O4 B11107874 N-(4-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide

N-(4-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide

Cat. No.: B11107874
M. Wt: 411.5 g/mol
InChI Key: ZIRGOUASLVORHY-LFVJCYFKSA-N
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Description

N-[4-({2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage and a phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as methanol at room temperature, resulting in the formation of an orange precipitate . The product is then filtered and washed with methanol to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazones or amides.

Scientific Research Applications

N-[4-({2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[4-({2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({2-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]CYCLOHEXANECARBOXAMIDE
  • 2-({[4-(4-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]IMINO}METHYL)-6-METHOXY PHENOL

Uniqueness

N-[4-({2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE is unique due to its specific hydrazone linkage and the presence of both hydroxy and methoxy functional groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(octanoylamino)benzamide

InChI

InChI=1S/C23H29N3O4/c1-3-4-5-6-7-8-22(28)25-19-12-10-18(11-13-19)23(29)26-24-16-17-9-14-20(27)21(15-17)30-2/h9-16,27H,3-8H2,1-2H3,(H,25,28)(H,26,29)/b24-16+

InChI Key

ZIRGOUASLVORHY-LFVJCYFKSA-N

Isomeric SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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